2,4-Difluoro-3-methylbenzoyl chloride

Descripción general

Descripción

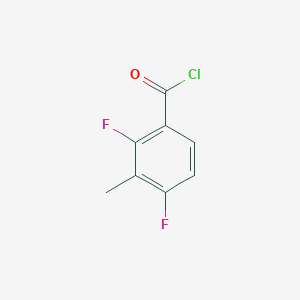

2,4-Difluoro-3-methylbenzoyl chloride: is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of benzoyl chloride, where two fluorine atoms are substituted at the 2 and 4 positions, and a methyl group is substituted at the 3 position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-methylbenzoyl chloride typically involves the chlorination of 2,4-difluoro-3-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Difluoro-3-methylbenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2,4-difluoro-3-methylbenzoyl group into aromatic compounds.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-difluoro-3-methylbenzoic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and phenols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.

Friedel-Crafts Acylation: Catalysts like aluminum chloride (AlCl3) are used under anhydrous conditions.

Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used.

Major Products Formed:

Amides and Esters: From nucleophilic substitution reactions.

Aromatic Ketones: From Friedel-Crafts acylation.

2,4-Difluoro-3-methylbenzoic Acid: From hydrolysis.

Aplicaciones Científicas De Investigación

Organic Synthesis

2,4-Difluoro-3-methylbenzoyl chloride serves as a crucial building block in organic synthesis. It is utilized to prepare various fluorinated compounds that are valuable in medicinal chemistry and materials science. The compound can undergo several types of reactions:

- Nucleophilic Substitution : The acyl chloride group reacts with nucleophiles to form amides and esters.

- Friedel-Crafts Acylation : It acts as an acylating agent to introduce the 2,4-difluoro-3-methylbenzoyl group into aromatic compounds.

- Hydrolysis : In the presence of water, it hydrolyzes to yield 2,4-difluoro-3-methylbenzoic acid.

These reactions are critical for synthesizing complex molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is instrumental in synthesizing fluorinated pharmaceuticals. The incorporation of fluorine into drug molecules often enhances their metabolic stability and bioactivity. For instance, compounds derived from this compound have shown promise in developing new anti-cancer agents and antibiotics due to their improved pharmacokinetic properties.

Industrial Applications

The compound is also employed in the production of agrochemicals, dyes, and polymers. The presence of fluorine atoms imparts unique properties such as increased resistance to degradation and improved performance characteristics in these products .

Case Study 1: Synthesis of Fluorinated Anticancer Agents

A recent study demonstrated the use of this compound in synthesizing a series of fluorinated derivatives aimed at targeting specific cancer cell lines. The synthesized compounds exhibited enhanced potency compared to their non-fluorinated counterparts due to improved lipophilicity and binding affinity to target proteins.

Case Study 2: Development of Agrochemicals

Another application involved using this compound as an intermediate in the synthesis of novel agrochemicals designed for pest control. The fluorinated products showed increased efficacy against resistant pest strains while exhibiting lower toxicity to non-target organisms.

Mecanismo De Acción

The mechanism of action of 2,4-Difluoro-3-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a precursor to more complex molecules .

Molecular Targets and Pathways: In biological systems, the compound can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This property is utilized in the design of enzyme inhibitors and other bioactive molecules .

Comparación Con Compuestos Similares

- 2,6-Difluoro-3-methylbenzoyl chloride

- 2,4-Difluorobenzoyl chloride

- 3-Methylbenzoyl chloride

Comparison:

- 2,6-Difluoro-3-methylbenzoyl chloride: Similar in structure but with fluorine atoms at the 2 and 6 positions. It exhibits similar reactivity but may have different steric and electronic properties .

- 2,4-Difluorobenzoyl chloride: Lacks the methyl group at the 3 position, which can influence its reactivity and the properties of its derivatives .

- 3-Methylbenzoyl chloride: Lacks the fluorine atoms, resulting in different reactivity and applications .

Uniqueness: The presence of both fluorine atoms and a methyl group in 2,4-Difluoro-3-methylbenzoyl chloride imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of specialized compounds .

Actividad Biológica

2,4-Difluoro-3-methylbenzoyl chloride is an organic compound with the molecular formula C₈H₅ClF₂O. It has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Weight : 190.58 g/mol

- Melting Point : 35–38 °C

- CAS Number : 112857-70-2

This compound is characterized by the presence of two fluorine atoms and a chlorine atom attached to a benzoyl group, which may enhance its reactivity and biological activity compared to non-fluorinated analogs .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Modulation : It has the potential to modulate receptor activity, influencing cellular signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against specific bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Fluorination Effects : The presence of fluorine atoms significantly enhances lipophilicity and bioavailability, which are critical for drug efficacy.

- Substituent Positioning : The positioning of functional groups on the benzene ring affects the compound's interaction with biological targets. For instance, modifications at the ortho or para positions can lead to variations in potency and selectivity .

Antimicrobial Activity

A study investigated the antimicrobial properties of various fluorinated benzoyl chlorides, including this compound. Results indicated that this compound demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting its potential as an antibacterial agent .

| Compound | Activity Against S. aureus | Activity Against B. subtilis |

|---|---|---|

| This compound | Moderate | High |

| Control (Norfloxacin) | High | High |

Cytotoxicity Studies

Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The compound was tested against several lines including A549 (lung cancer) and MCF7 (breast cancer). The results showed that it exhibited IC50 values in the micromolar range, indicating moderate cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| MCF7 | 20 |

These findings highlight its potential as a lead compound for further development in anticancer therapies .

Propiedades

IUPAC Name |

2,4-difluoro-3-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c1-4-6(10)3-2-5(7(4)11)8(9)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMDDDOEASRDKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478298 | |

| Record name | 2,4-Difluoro-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112857-70-2 | |

| Record name | 2,4-Difluoro-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112857-70-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.